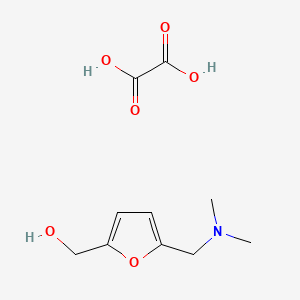
2',3'-Didehydro-2',3'-dideoxy-2'-fluoro-5-fluorocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine is a nucleoside analog with significant antiviral properties. It has been studied extensively for its potential in treating viral infections, particularly those caused by human immunodeficiency virus (HIV) and hepatitis B virus (HBV) . This compound is part of a broader class of nucleoside analogs that have been modified to enhance their antiviral activity and reduce toxicity.
Vorbereitungsmethoden
One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions typically require anhydrous solvents and low temperatures to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and substitution reagents such as halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified nucleosides with enhanced antiviral activity .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its antiviral properties. It has shown potent activity against HIV and HBV in vitro and in animal models . In addition to its antiviral applications, 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine has been investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . Its unique structure allows it to evade common resistance mechanisms, making it a valuable tool in the development of new antiviral and anticancer therapies .
Wirkmechanismus
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication . The compound targets viral reverse transcriptase and DNA polymerase enzymes, which are essential for viral replication . By inhibiting these enzymes, the compound effectively prevents the virus from multiplying and spreading .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine is unique among nucleoside analogs due to its dual fluorine modifications, which enhance its antiviral activity and reduce toxicity . Similar compounds include 2’,3’-dideoxy-2’,3’-didehydro-5-fluorocytidine and 2’,3’-dideoxy-2’,3’-didehydro-3’-fluoronucleosides. These compounds share similar structures and mechanisms of action but may differ in their specific antiviral activities and resistance profiles.
Eigenschaften
CAS-Nummer |
181785-90-0 |
|---|---|
Molekularformel |
C9H9F2N3O3 |
Molekulargewicht |
245.18 g/mol |
IUPAC-Name |
4-amino-5-fluoro-1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H9F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h1-2,4,8,15H,3H2,(H2,12,13,16)/t4-,8+/m0/s1 |
InChI-Schlüssel |
RMFWGZMHCNHZMG-RNHFCUEFSA-N |
Isomerische SMILES |
C1=C([C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F)F |
Kanonische SMILES |
C1=C(C(OC1CO)N2C=C(C(=NC2=O)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


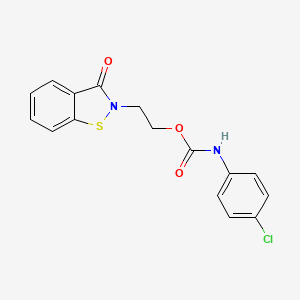

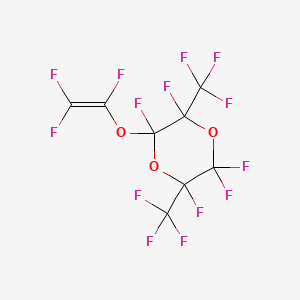
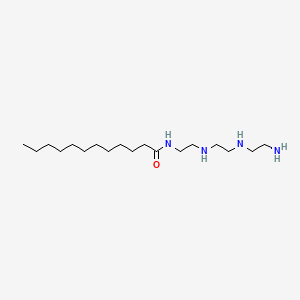
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)
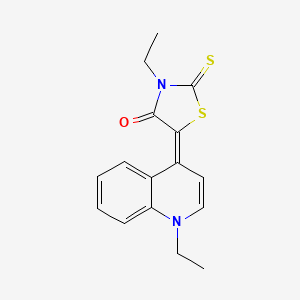
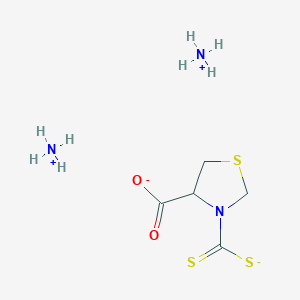
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
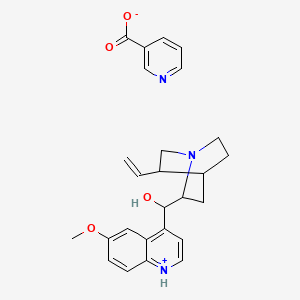
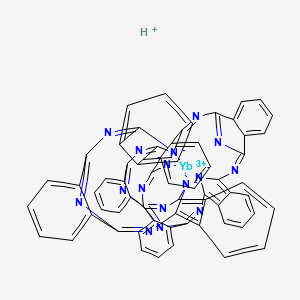

![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
